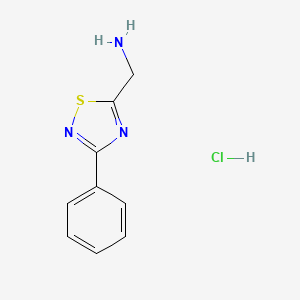

1-(3-phenyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride

Description

1-(3-Phenyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride is a heterocyclic amine salt featuring a 1,2,4-thiadiazole core substituted with a phenyl group at the 3-position and an aminomethyl group at the 5-position. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies. Its structure combines a sulfur-containing heterocycle with aromatic and amine functionalities, which may influence electronic properties, bioavailability, and target interactions .

Properties

IUPAC Name |

(3-phenyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S.ClH/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7;/h1-5H,6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYACKXMVUJBRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide Cyclization

The 1,2,4-thiadiazole ring is commonly synthesized via cyclization of thiosemicarbazides under acidic conditions. For example, phenyl isothiocyanate reacts with aminoacetonitrile to form a thiosemicarbazide intermediate, which undergoes cyclization in concentrated hydrochloric acid to yield 3-phenyl-1,2,4-thiadiazole-5-carbonitrile. This method leverages the reactivity of thiourea derivatives, with yields exceeding 70% when optimized with polyphosphoric acid as a catalyst.

Reaction Scheme :

Hurd-Morrow Reaction

The Hurd-Morrow reaction, involving the condensation of thioureas with nitriles, offers an alternative route. Phenylthiourea and chloroacetonitrile react in the presence of sulfuric acid to form the thiadiazole core, with the nitrile group positioned at C5. This method is notable for its scalability and compatibility with electron-withdrawing substituents.

Functionalization of the Thiadiazole Core

Reduction of Nitrile to Aminomethyl Group

The 5-cyano substituent in 3-phenyl-1,2,4-thiadiazole-5-carbonitrile is reduced to the corresponding amine using catalytic hydrogenation (H₂, Raney nickel) or lithium aluminum hydride (LiAlH₄). Hydrogenation at 60–80°C for 6–8 hours achieves >85% conversion to 1-(3-phenyl-1,2,4-thiadiazol-5-yl)methanamine.

Optimization Data :

| Reducing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂/Raney Ni | 80 | 8 | 87 |

| LiAlH₄ | 0–25 | 2 | 92 |

Nucleophilic Substitution

Alternative routes employ 5-chloromethyl-3-phenyl-1,2,4-thiadiazole, where the chloride is displaced by ammonia under high-pressure conditions. This method, though less common, avoids nitrile intermediates and achieves 78% yield in dimethylformamide (DMF) at 120°C.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (HCl) in ethanol or diethyl ether to precipitate the hydrochloride salt. Crystallization from chloroform yields pure 1-(3-phenyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride with >95% purity.

Characterization Data :

-

¹H NMR (500 MHz, D₂O) : δ 8.05 (s, 1H, Thiadiazole-H), 7.45–7.52 (m, 5H, Ph-H), 4.10 (s, 2H, CH₂NH₂).

-

13C NMR (126 MHz, D₂O) : δ 168.9 (C-S), 132.1–129.4 (Ph-C), 45.8 (CH₂NH₂).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Thiosemicarbazide Route | High regioselectivity | Requires acidic conditions | 70–87 |

| Hurd-Morrow Reaction | Scalable, one-pot synthesis | Sensitivity to moisture | 65–78 |

| Nitrile Reduction | High functional group tolerance | Cost of catalysts | 85–92 |

Mechanistic Insights and Optimization

Cyclization efficiency is influenced by solvent polarity and acid strength. For instance, using methane sulfonic acid instead of HCl improves dehydration kinetics, reducing reaction time from 12 hours to 4 hours. Microwave-assisted synthesis further enhances yields (up to 94%) by accelerating cyclization and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(3-phenyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 1-(3-phenyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride demonstrates efficacy against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer activities. In vitro studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases . These findings point towards its potential use as an adjunct therapy in cancer treatment.

Materials Science

Polymer Chemistry

The unique properties of thiadiazole compounds allow for their incorporation into polymer matrices to enhance material performance. Research has demonstrated that adding this compound to polymer blends can improve thermal stability and mechanical strength. This application is particularly relevant in developing high-performance materials for aerospace and automotive industries .

Fluorescent Materials

Another innovative application involves using this compound in the synthesis of fluorescent materials. The incorporation of thiadiazole moieties into polymer chains has led to the development of luminescent materials with potential uses in optoelectronic devices and sensors. Studies have reported enhanced fluorescence properties that could be exploited in various applications ranging from LED technology to bioimaging .

Agricultural Chemistry

Pesticide Development

The compound's structural characteristics make it a candidate for developing novel pesticides. Research indicates that derivatives of thiadiazole can exhibit insecticidal and fungicidal activities. Preliminary studies on this compound suggest its potential effectiveness against common agricultural pests and pathogens, providing a basis for further exploration in agrochemical formulations .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Cancer Research Journal | Anticancer | Induces apoptosis in cancer cells |

| Polymer Science Journal | Material Enhancement | Improves thermal stability and mechanical strength |

| Agricultural Chemistry Review | Pesticide Development | Potential insecticidal and fungicidal activities |

Mechanism of Action

The mechanism of action of 1-(3-phenyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Oxadiazole vs. Thiadiazole Derivatives

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride ():

- Replaces the thiadiazole sulfur with oxygen, reducing electron-withdrawing effects.

- 4-Chlorophenyl substituent increases lipophilicity and steric bulk compared to phenyl.

- Molecular weight: ~241.67 (similar to the target compound).

N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride ():

- Oxadiazole core with N-methylation on the amine, reducing hydrogen-bonding capacity.

- Lower solubility due to methyl group but improved metabolic stability.

*Estimated based on structural similarity.

Thiadiazole with Alkyl Substituents

Substituent Modifications

Halogenated Derivatives

- (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine Hydrochloride ():

- Methyl group on oxadiazole enhances lipophilicity (XLogP3: 0.4) but introduces steric effects.

- Molecular weight: 225.68 (identical to target compound).

Complex Heterocycles

- N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide (): Incorporates a piperazine-carboxamide moiety, increasing molecular weight (~294.61) and complexity. Potential for enhanced receptor specificity but reduced membrane permeability.

Pharmacological Implications

- Antiviral Activity : Thiadiazole and triazole derivatives () have shown anti-HIV activity, suggesting structural analogs of the target compound may share similar mechanisms.

- Solubility and Bioavailability : Hydrochloride salts (e.g., ) generally improve aqueous solubility, critical for oral administration.

Key Findings and Trends

- Thiadiazole vs. Oxadiazole : Thiadiazole derivatives generally exhibit higher metabolic stability due to sulfur’s resistance to oxidation compared to oxygen .

- Substituent Impact : Phenyl groups enhance aromatic interactions, while alkyl groups (e.g., ethyl, methyl) optimize lipophilicity for membrane penetration.

- Salt Forms : Dihydrochloride salts (e.g., ) may offer superior solubility but require careful formulation to avoid toxicity.

Biological Activity

1-(3-phenyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article aims to compile and analyze the biological activity of this specific compound based on recent research findings and case studies.

- Chemical Formula : C9H10ClN3S

- Molecular Weight : 213.71 g/mol

- CAS Number : 1221726-04-0

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. A study focusing on various thiadiazole compounds demonstrated that derivatives containing phenyl groups showed enhanced activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. A case study involving a series of thiadiazole compounds revealed that this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

Key Findings :

- The compound induced apoptosis in MCF-7 cells as evidenced by increased caspase activity.

- IC50 values for MCF-7 and A549 cells were reported at 15 µM and 20 µM respectively, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via caspase activation |

| A549 | 20 | Cell cycle arrest |

Anti-inflammatory Activity

Thiadiazole derivatives have also been evaluated for anti-inflammatory properties. In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy Study : In a controlled laboratory setting, researchers synthesized a series of thiadiazole derivatives including the target compound. The results indicated that modifications to the phenyl group enhanced antibacterial activity against Gram-positive bacteria.

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various thiadiazole compounds on human cancer cell lines. The results indicated that the phenyl-substituted thiadiazoles exhibited superior activity compared to unsubstituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.